2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a unique combination of benzimidazole, azetidine, and chromenone moieties
Mechanism of Action
Mode of action
The mode of action would depend on the specific target of the compound. Benzimidazole derivatives are known to interact with their targets in various ways, often by binding to an active site and modulating the target’s activity .
Biochemical pathways
Without specific information about the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Benzimidazole derivatives are known to influence a wide range of pathways due to their broad spectrum of activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Benzimidazole derivatives are generally well absorbed and can be metabolized by the body . .
Result of action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. Benzimidazole derivatives can have various effects, such as anti-inflammatory, antitumor, antidiabetic, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole moiety, followed by the formation of the azetidine ring, and finally, the coupling with the chromenone structure. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole derivatives: Known for their broad range of biological activities.
Azetidine derivatives: Studied for their potential in medicinal chemistry.
Chromenone derivatives: Investigated for their antioxidant and anti-inflammatory properties
Uniqueness
What sets 2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one apart is its unique combination of these three moieties, which may confer synergistic effects and enhanced bioactivity compared to individual components .
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)azetidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-16-9-18(26-17-8-4-1-5-13(16)17)20(25)23-10-12(11-23)19-21-14-6-2-3-7-15(14)22-19/h1-9,12H,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJSXLIVQVVOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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